1-(3,5-Dichlorophenyl)ethylamine hydrochloride is a substituted phenethylamine compound. It serves as a key intermediate in synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals. Its structural features, particularly the presence of a chlorine-substituted aromatic ring and an ethylamine side chain, make it a valuable building block for exploring structure-activity relationships and developing novel compounds with targeted properties [, , , , ].
1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is a chemical compound characterized by its unique structure and properties. It belongs to the class of amines and is recognized for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The compound is often studied for its biological activities, particularly as a positive allosteric modulator in certain receptor systems.
The compound can be synthesized using various methods, with significant attention given to optimizing yield and purity. The synthesis typically involves starting materials such as 3,5-dichloroaniline, which is readily available from chemical suppliers or can be synthesized through established chemical reactions .
1-(3,5-Dichlorophenyl)ethylamine Hydrochloride is classified as an organic compound, specifically an aromatic amine. Its IUPAC name is (S)-1-(3,5-dichlorophenyl)ethanamine hydrochloride, and it has a molecular formula of C8H10Cl2N·HCl. The compound's structure includes a dichlorophenyl group attached to an ethylamine moiety.
The synthesis of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride can be achieved through several methods:
The typical reaction conditions include:
The molecular structure of 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride consists of:
1-(3,5-Dichlorophenyl)ethylamine Hydrochloride participates in various chemical reactions:
The reactivity of this compound allows for modifications that can lead to derivatives with enhanced biological activity or altered pharmacological profiles.
The mechanism of action for 1-(3,5-Dichlorophenyl)ethylamine Hydrochloride primarily involves its role as a positive allosteric modulator. This means it binds to a receptor at a site distinct from the active site, enhancing the receptor's response to its natural ligand.
Research indicates that this compound can increase the efficacy of certain neurotransmitters by stabilizing receptor conformations that favor activation. Its specific interactions are still under investigation but show promise in therapeutic applications .
1-(3,5-Dichlorophenyl)ethylamine Hydrochloride has various scientific uses:
This compound represents a significant area of interest in both synthetic chemistry and pharmacological research due to its unique properties and potential applications in drug development.
The stereoselective synthesis of (R)- and (S)-1-(3,5-dichlorophenyl)ethylamine remains a significant focus in pharmaceutical chemistry due to the enantiomer-specific bioactivity of chiral amines. Asymmetric hydrogenation (AH) of prochiral imines derived from 3,5-dichloroacetophenone represents a high-efficiency route. Iridium complexes with P,N-ligands like PHOX (phosphino-oxazoline) achieve >90% enantiomeric excess (ee) under mild hydrogen pressure (1–5 bar), leveraging the ligand’s steric and electronic tuning to differentiate prochiral faces [3]. Alternatively, nickel-catalyzed hydroalkylations have emerged as atom-economical alternatives. Ni(COD)₂ with chiral Pybox ligands facilitates C–C bond formation between acyl enamines and alkyl halides, yielding α-branched amines with 89–96% ee at ambient temperature. This method accommodates diverse alkyl iodides, including heterocyclic and benzyl derivatives, without epimerization [6].
Table 1: Enantioselective Synthesis Performance
Method | Catalyst System | Yield (%) | ee (%) | Conditions |
---|---|---|---|---|
Asymmetric Hydrogenation | Ir-PHOX C5 | 96 | 96 | 5 bar H₂, RT, 24h |
Ni-Catalyzed Hydroalkylation | Ni(COD)₂/L9 | 93 | 92 | DMMS, Et₂O/DMF, RT |
Kinetic resolution of racemic 1-(3,5-dichlorophenyl)ethylamine exploits enantioselective deamination catalyzed by engineered amine dehydrogenases (AmDHs). Chimeric AmDH (Chi-AmDH) and Rs-AmDH selectively oxidize (R)-enantiomers to ketones in a cascade with alanine dehydrogenase (AlaDH), which regenerates NADH via pyruvate amination. At pH 10.0, 40 mgDCW/mL whole cells resolve 100 mM racemate into (S)-amine with >95% ee, overcoming limitations of chemical resolution (e.g., low yield of desired enantiomer) [8]. Classical diastereomeric salt crystallization remains viable for industrial-scale separation. O,O′-Di-p-toluoyl-tartaric acid (DTTA) offers preferential crystallization of the (R)-amine salt, yielding 98% de after three recrystallizations. Solvent optimization (e.g., ethanol/water mixtures) enhances recovery to >75% [6].
Reductive amination of 3,5-dichloroacetophenone with ammonium acetate provides a direct route to the primary amine hydrochloride salt. Heterogeneous catalysts like PtO₂ (Adams catalyst) or Pd/C in methanol achieve near-quantitative conversion at 50–60°C under 50 psi H₂. Critical to suppressing diarylation byproducts is pH control (pH 4–6 via acetic acid), which stabilizes the imine intermediate [5]. For enantioselective variants, transfer hydrogenation with Ru-Xyl-Skewphos delivers (R)-amine in 97% ee using formic acid/triethylamine as the hydrogen source. This method circumvents high-pressure equipment and is scalable to multikilogram batches [3] [6].
Table 2: Reductive Amination Optimization
Catalyst | Reductant | Solvent | Temperature | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
PtO₂ (0.5 mol%) | H₂ (50 psi) | MeOH | 60°C | >99 | 92 |
Ru-Xyl-Skewphos | HCO₂H/NEt₃ | iPrOH | 40°C | 95 | 97 (ee) |
Solid-phase synthesis enables combinatorial access to derivatives of 1-(3,5-dichlorophenyl)ethylamine for drug discovery. Photocleavable linkers (e.g., o-nitrobenzyl alcohol) anchor the amine to polystyrene resins, permitting sequential alkylation, acylation, or Suzuki coupling. DNA-encoding tags are attached via CuAAC (copper-catalyzed azide-alkyne cycloaddition) after each step, enabling "split-and-pool" diversification. This approach generates >10,000-member libraries in one month, with HPLC-MS and deep sequencing validating compound identity and purity (>85% crude yield). DNA-conjugation circumvents steric interference during screening, a limitation of traditional on-DNA synthesis [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1